Cas no 1248127-97-0 (1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol)

1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol
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- Inchi: 1S/C9H7ClFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-4,15H,5H2
- InChI Key: JCETWYTWTMGVHS-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(F)C=C2Cl)C=C(CO)N=N1
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-117412-10.0g |
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1248127-97-0 | 95.0% | 10.0g |
$2884.0 | 2025-02-21 | |
TRC | C372975-100mg |
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1248127-97-0 | 100mg |
$ 275.00 | 2022-04-01 | ||
Enamine | EN300-117412-5.0g |
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1248127-97-0 | 95.0% | 5.0g |
$1945.0 | 2025-02-21 | |
Enamine | EN300-117412-0.05g |
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1248127-97-0 | 95.0% | 0.05g |
$155.0 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00987393-5g |
[1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1248127-97-0 | 95% | 5g |
¥10115.0 | 2023-04-04 | |
TRC | C372975-10mg |
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1248127-97-0 | 10mg |
$ 50.00 | 2022-04-01 | ||
Chemenu | CM471035-500mg |
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1248127-97-0 | 95%+ | 500mg |
$560 | 2023-02-03 | |
Enamine | EN300-117412-250mg |
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1248127-97-0 | 95.0% | 250mg |
$331.0 | 2023-10-03 | |
Enamine | EN300-117412-5000mg |
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1248127-97-0 | 95.0% | 5000mg |
$1945.0 | 2023-10-03 | |
A2B Chem LLC | AV49236-100mg |
[1-(2-Chloro-4-fluorophenyl)-1h-1,2,3-triazol-4-yl]methanol |
1248127-97-0 | 95% | 100mg |
$280.00 | 2024-04-20 |
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol Related Literature
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
Additional information on 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol
Introduction to 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 1248127-97-0)
The compound 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 1248127-97-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, catalysis, and advanced materials development. The molecule consists of a triazole ring system substituted with a chloro-fluorophenyl group and a hydroxymethyl group, which contributes to its versatile reactivity and functional properties.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry. The triazole ring is known for its aromaticity and stability, making it an ideal scaffold for designing bioactive molecules. The substitution pattern of the phenyl group in this compound—specifically the chlorine and fluorine atoms—plays a crucial role in modulating the electronic properties and pharmacokinetic profiles of the molecule. This makes it a valuable candidate for exploring new drug delivery systems and therapeutic agents.
The synthesis of CAS No. 1248127-97-0 involves a combination of click chemistry and nucleophilic substitution reactions. The use of copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been particularly effective in constructing the triazole core. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring the compound's suitability for downstream applications. The hydroxymethyl group attached to the triazole ring provides additional functionality, enabling further chemical modifications such as esterification or glycosylation.
In terms of applications, this compound has shown promise in catalytic processes. The triazole moiety can act as a coordinating ligand, facilitating metal-catalyzed reactions such as cross-couplings and hydrogenations. Recent findings suggest that CAS No. 1248127-97-0 can enhance the efficiency of palladium-catalyzed reactions by stabilizing metal nanoparticles and improving their dispersion on supports. This property opens up opportunities for its use in industrial catalysis and sustainable chemical processes.
Moreover, the compound's electronic properties make it a strong candidate for optoelectronic materials. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring enhances the molecule's conjugation length and charge transport capabilities. Experimental studies have demonstrated that films prepared from this compound exhibit excellent electrical conductivity and photoluminescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and flexible electronics.
The environmental impact of CAS No. 1248127-97-0 has also been a subject of recent research. Scientists have investigated its biodegradation pathways under various conditions to assess its eco-friendliness. Preliminary results indicate that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its potential toxicity to aquatic ecosystems. These findings are critical for ensuring responsible use and disposal of this compound in industrial settings.
In conclusion, CAS No. 1248127-97-0, or 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol, represents a cutting-edge material with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methods and functionalization techniques, positions it as a key player in future innovations within chemistry and materials science.
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